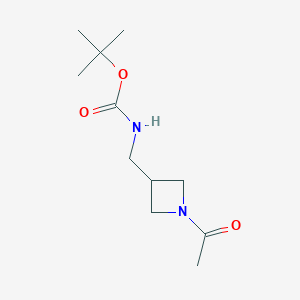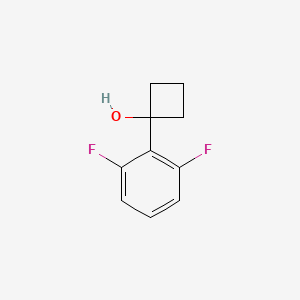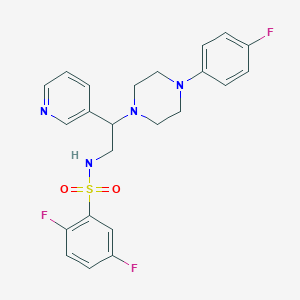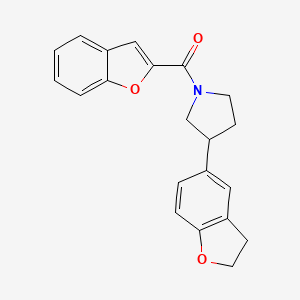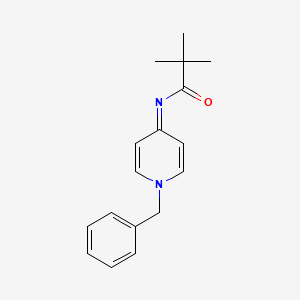
N-(1-benzylpyridin-4(1H)-ylidene)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 1-benzylpyridin-4(1H)-one , which is a heterocyclic compound with a pyridine ring. Heterocyclic compounds are widely used in research and drug development due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrazole derivatives, for example, can undergo various reactions such as cycloaddition, condensation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Applications De Recherche Scientifique
Synthesis and Characterization
N-(1-benzylpyridin-4(1H)-ylidene)pivalamide is part of a broader category of compounds explored for their unique chemical properties and potential applications in scientific research. One relevant study discusses the synthesis, characterization, and photochemical properties of amidate-bridged diplatinum(II) entities, highlighting the role of such compounds in understanding metal-mediated photochemical processes (Hirahara, Masaoka, & Sakai, 2011). This research underscores the importance of these compounds in the development of photoactive materials with potential applications ranging from photovoltaics to light-emitting devices.
Pharmacological Potential
Although the explicit mention of N-(1-benzylpyridin-4(1H)-ylidene)pivalamide is limited, related benzamide derivatives have been extensively studied for their pharmacological potential. For instance, a study on the synthesis, in vitro pharmacologic characterization, and preclinical evaluation of radioiodinated benzamide derivatives for imaging breast cancer reveals the significance of benzamide derivatives in diagnostic medicine (John et al., 1999). This highlights the potential use of specific benzamide compounds in the detection and management of cancer.
Material Science and Catalysis
The creation and study of heterometallic coordination polymers from benzamide derivatives showcase the adaptability of these compounds in material science, particularly in the formation of structures with unique topologies, sorption, and catalytic properties (Sotnik et al., 2015). Such research elucidates the potential of benzamide derivatives in catalysis and the development of new materials with specific chemical and physical properties.
Antimicrobial and Antiproliferative Agents
Research into the antimicrobial and antiproliferative activities of benzamide derivatives underscores the therapeutic potential of these compounds. Studies have demonstrated that certain benzamide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating their utility in antimicrobial photodynamic therapy (Frei et al., 2014). Additionally, the exploration of benzamide derivatives as potential anti-proliferative agents against cancer cells further highlights their importance in the development of novel therapeutic agents.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole and 1,4-dihydropyridine derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have been shown to inhibit the growth of bacteria .
Biochemical Pathways
For instance, some imidazole derivatives have been shown to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1-benzylpyridin-4-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPYAPPQNVFNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1C=CN(C=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyridin-4(1H)-ylidene)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
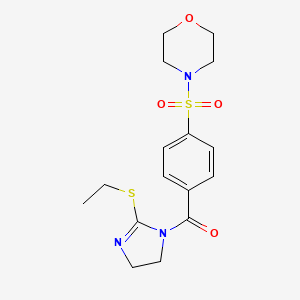
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)
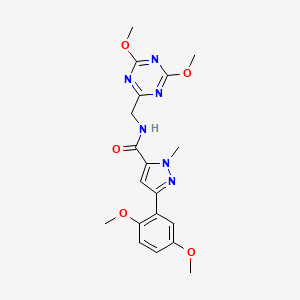
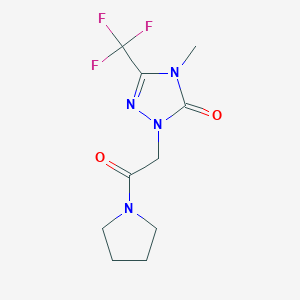

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)

